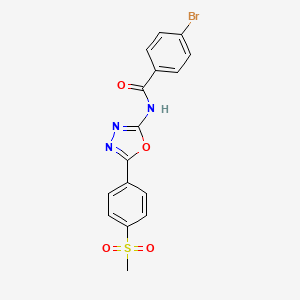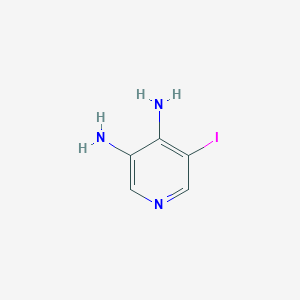
3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one, also known as BzSP , is a chemical compound that has been the subject of extensive research in recent years . Its molecular formula is C19H22N2O3S , and its molecular weight is 358.46 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one consists of a piperazine ring attached to a propanone moiety, with a benzenesulfonyl group and a phenyl group . The sulfonyl group (SO2) and the phenyl ring contribute to its overall structure and properties.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one, focusing on six unique applications, each with its own detailed section.
Pharmacology and Drug Development
3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one: is extensively studied in pharmacology for its potential as a therapeutic agent. Its structure suggests it may interact with various neurotransmitter receptors, making it a candidate for developing drugs targeting psychiatric and neurological disorders. Research often focuses on its binding affinity to serotonin and dopamine receptors, which are crucial in treating conditions like depression, anxiety, and schizophrenia .
Cancer Research
In oncology, this compound is investigated for its potential anti-cancer properties. Studies have shown that sulfonyl-containing compounds can inhibit the growth of cancer cells by interfering with specific cellular pathways3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is explored for its ability to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for chemotherapy drug development .
Neuroprotection
Research in neuroprotection examines this compound’s ability to protect neurons from damage. Its potential neuroprotective effects are studied in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s interaction with oxidative stress pathways and its ability to modulate neuroinflammation are key areas of interest .
Antimicrobial Activity
The compound is also researched for its antimicrobial properties. Its structure allows it to disrupt bacterial cell walls or inhibit essential enzymes, making it a potential candidate for developing new antibiotics. Studies focus on its effectiveness against various bacterial strains, including antibiotic-resistant ones .
Pain Management
In the field of pain management, 3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one is investigated for its analgesic properties. Its interaction with opioid receptors and other pain-related pathways is studied to develop new pain relief medications that could offer alternatives to traditional opioids, potentially reducing the risk of addiction .
Cardiovascular Research
This compound is also explored for its effects on the cardiovascular system. Research includes its potential to act as a vasodilator, which could help in treating conditions like hypertension. Studies examine its impact on blood vessel relaxation and its ability to modulate blood pressure .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(11-16-25(23,24)18-9-5-2-6-10-18)21-14-12-20(13-15-21)17-7-3-1-4-8-17/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDVHRPVIITBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

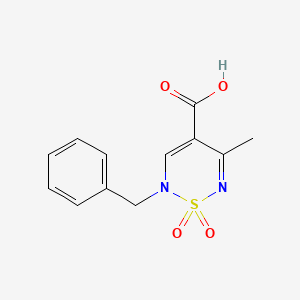
![2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2493526.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)
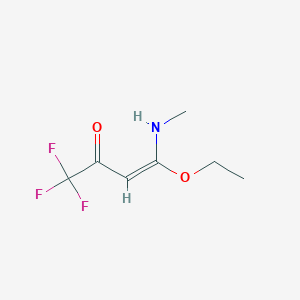
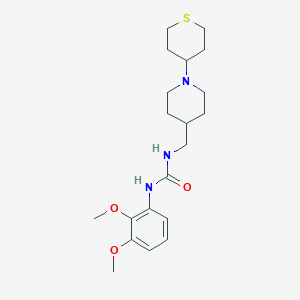
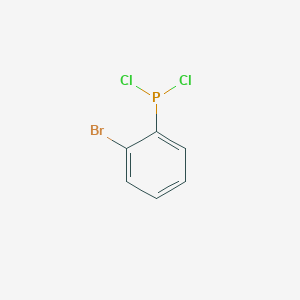


![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)
![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
